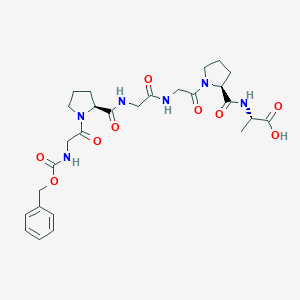

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O9/c1-17(26(39)40)31-25(38)20-10-6-12-33(20)22(35)14-28-21(34)13-29-24(37)19-9-5-11-32(19)23(36)15-30-27(41)42-16-18-7-3-2-4-8-18/h2-4,7-8,17,19-20H,5-6,9-16H2,1H3,(H,28,34)(H,29,37)(H,30,41)(H,31,38)(H,39,40)/t17-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMPZCZOLKBHAP-IHPCNDPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156714 | |

| Record name | N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13075-38-2 | |

| Record name | N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013075382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-[N-[N-[1-[N-[(phenylmethoxy)carbonyl]glycyl]-L-prolyl]glycyl]glycyl]-L-prolyl]-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is recognized primarily for its role as a substrate for microbial collagenase (Matrix Metalloproteinase-1, MMP-1). Its mechanism of action is centered on its specific recognition and cleavage by this enzyme. The enzymatic processing of this compound releases the tripeptide Gly-Pro-Ala, which has been identified as a potential inhibitor of Dipeptidyl Peptidase IV (DPP IV), an enzyme implicated in glucose metabolism. This guide provides a detailed examination of the dual roles of this peptide, presenting its function as an enzyme substrate and the subsequent inhibitory activity of its cleavage product.

Interaction with Microbial Collagenase (MMP-1)

This compound serves as a well-characterized substrate for microbial collagenase.[1][2] The fundamental mechanism of action in this context is its enzymatic hydrolysis.

Enzymatic Cleavage

Microbial collagenase recognizes and cleaves the peptide bond within the this compound sequence. This cleavage results in the generation of smaller peptide fragments, most notably the tripeptide Gly-Pro-Ala.[1][2] The detection of this cleavage product is often achieved through a colorimetric reaction with ninhydrin.[1][2]

Table 1: Kinetic Parameters of MMP-1 with Structurally Related Substrates

| Substrate | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| SCLIII1#3 | MMP-1 | 32 | - | - | [3] |

| SCLIII2#3 | MMP-1 | 15 | - | - | [3] |

Note: Data for this compound is not available. The data presented is for structurally related chimeric collagen substrates to provide context.

Experimental Protocol: Collagenase Activity Assay

The activity of collagenase on this compound can be determined using a spectrophotometric assay that detects the product of cleavage.

Principle: The enzymatic cleavage of this compound by collagenase releases the tripeptide Gly-Pro-Ala. This product can be quantified following a reaction with ninhydrin, which produces a colored compound detectable by spectrophotometry.

Materials:

-

Microbial Collagenase (MMP-1)

-

This compound

-

Tricine buffer (50 mM, pH 7.5) containing 10 mM CaCl2 and 400 mM NaCl

-

Ninhydrin reagent

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

In a microcentrifuge tube, combine the collagenase enzyme with the assay buffer.

-

Initiate the reaction by adding the this compound substrate solution to the enzyme mixture.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a stopping solution or by heat inactivation.

-

Add ninhydrin reagent to the reaction mixture and heat to develop the color.

-

Measure the absorbance at the appropriate wavelength (typically 570 nm) using a spectrophotometer.

-

A standard curve using known concentrations of Gly-Pro-Ala should be prepared to quantify the amount of product formed.

Inhibition of Dipeptidyl Peptidase IV (DPP IV) by the Cleavage Product, Gly-Pro-Ala

The tripeptide H-Gly-Pro-Ala-OH, a cleavage product of this compound, has been reported to inhibit the activity of Dipeptidyl Peptidase IV (DPP IV).[4] DPP IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones.

Mechanism of Inhibition

Peptides containing a proline residue at the penultimate C-terminal position are known to be effective inhibitors of DPP IV. The inhibitory mechanism of such peptides generally involves their interaction with the active site of the enzyme, preventing the binding and cleavage of its natural substrates. The mode of inhibition by proline-containing peptides can be competitive, non-competitive, or mixed, depending on the specific peptide sequence.

While specific quantitative inhibitory data for Gly-Pro-Ala against DPP IV is not detailed in the available literature, studies on other proline-containing peptides have demonstrated IC50 values in the micromolar range.

Table 2: DPP IV Inhibition by Proline-Containing Peptides

| Inhibitor | IC50 (μM) | Mode of Inhibition | Reference |

| Ile-Pro | 410 | - | [5] |

| Phe-Pro | 360 | - | [5] |

| LPFA | 267.9 | - | [6] |

| VPFWA | 325.0 | - | [6] |

| WGLP | 350.9 | - | [6] |

Note: Data for Gly-Pro-Ala is not available. The data presented is for other proline-containing peptides to provide context.

Experimental Protocol: DPP IV Inhibition Assay

The inhibitory effect of Gly-Pro-Ala on DPP IV activity can be assessed using a fluorometric or colorimetric assay.

Principle: The activity of DPP IV is measured by its ability to cleave a synthetic substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-AMC), which releases a chromogenic or fluorogenic molecule. The presence of an inhibitor, such as Gly-Pro-Ala, will reduce the rate of substrate cleavage, leading to a decrease in the signal.

Materials:

-

Dipeptidyl Peptidase IV (DPP IV)

-

Gly-Pro-Ala

-

DPP IV substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-AMC)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare solutions of Gly-Pro-Ala at various concentrations in the assay buffer.

-

In a 96-well plate, add the DPP IV enzyme solution.

-

Add the different concentrations of the inhibitor (Gly-Pro-Ala) to the wells containing the enzyme and incubate for a short period.

-

Initiate the reaction by adding the DPP IV substrate to each well.

-

Incubate the plate at 37°C for a specified time.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the control (enzyme and substrate without inhibitor).

-

The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Logical Relationships

The dual role of this compound can be visualized as a two-step process: enzymatic cleavage followed by the potential for downstream enzyme inhibition.

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. This compound -Matrix Metalloproteinase (MMP) Inhibitors (34)-多肽合成公司-多肽定制-多肽厂家-南京肽谷生物技术股份有限公司 [tgpeptide.com]

- 3. Defining Requirements for Collagenase Cleavage in Collagen Type III Using a Bacterial Collagen System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gly-Pro-Ala-OH | 837-83-2 | FG47686 | Biosynth [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity and Function of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is a molecule of significant interest in biochemical and biomedical research. Primarily recognized as a specific substrate for microbial collagenase (Matrix Metalloproteinase-1, MMP-1), its utility extends to enzymatic assays and studies of enzyme inhibition. Upon cleavage, it releases the tripeptide Gly-Pro-Ala, which has demonstrated independent biological activity, particularly in the modulation of cellular stress pathways. This technical guide provides a comprehensive overview of the known biological activities of this compound, its cleavage product, and detailed protocols for relevant experimental assays.

Introduction

This compound is a synthetic peptide with the N-terminus protected by a benzyloxycarbonyl (Z) group.[1] Its specific amino acid sequence makes it a valuable tool for studying collagenolytic enzymes. While broader applications in cancer research, regenerative medicine, and cosmetics are often cited by commercial suppliers, detailed scientific literature primarily supports its role as a collagenase substrate and an inducer of metamorphosis in certain marine invertebrates.[1][2][3] A significant aspect of its biological relevance lies in the activity of its cleavage product, Gly-Pro-Ala, which has been shown to have protective effects against oxidative stress.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₆N₆O₉ | [1] |

| Molecular Weight | 588.61 g/mol | [1] |

| Synonyms | Z-GPGGPA-OH, N-Cbthis compound | [1] |

| Appearance | White to off-white powder | |

| Purity (typical) | ≥98% | |

| Storage | -20°C, protected from light and moisture | [3] |

Biological Activity and Function

Collagenase Substrate Activity

The primary and most well-documented function of this compound is its role as a substrate for microbial collagenase, specifically MMP-1.[2][3][4] MMP-1 cleaves the peptide bond between the two glycine residues, releasing the tripeptide Gly-Pro-Ala.[2][3] This specific cleavage makes it a useful tool for quantifying collagenase activity through the detection of the newly formed N-terminal of Gly-Pro-Ala.

Induction of Metamorphosis in Cassiopea Species

This compound has been observed to induce metamorphosis in the larvae (planulae) and asexual buds of the upside-down jellyfish, Cassiopea.[2][3] This activity occurs at micromolar concentrations, suggesting a specific biological signaling role in this organism.[2][3]

Biological Activity of the Cleavage Product, Gly-Pro-Ala

Recent research has highlighted the independent biological functions of the tripeptide Gly-Pro-Ala, which is released upon the enzymatic cleavage of this compound. A notable study demonstrated that Gly-Pro-Ala exerts protective effects against deoxynivalenol (DON)-induced toxicity and intestinal damage. This protective mechanism is mediated through the reduction of oxidative stress.

The study found that Gly-Pro-Ala treatment significantly inhibits the production of reactive oxygen species (ROS) and malondialdehyde (MDA), while enhancing the activity of antioxidant enzymes such as catalase (CAT), superoxide dismutase-1 (SOD-1), and glutathione peroxidase (GSH-PX). The underlying mechanism for this antioxidant effect is the activation of the Nrf2 signaling pathway. Gly-Pro-Ala promotes the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus, leading to the expression of antioxidant response element (ARE)-regulated genes.

Experimental Protocols

Collagenase Activity Assay using this compound and Ninhydrin

This protocol is adapted from established ninhydrin-based methods for determining collagenase activity.[1][5] The assay quantifies the release of the Gly-Pro-Ala fragment by measuring the free amino group of glycine with ninhydrin, which forms a colored product detectable by spectrophotometry.

Materials:

-

This compound

-

Collagenase (e.g., from Clostridium histolyticum)

-

Reaction Buffer: 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5

-

Quenching Buffer: 12% (w/v) PEG 6000, 25 mM EDTA

-

Ninhydrin Reagent:

-

Solution A: Dissolve 80 mg of SnCl₂·2H₂O in 50 mL of 0.2 M citrate buffer, pH 5.0.

-

Solution B: Dissolve 0.5 g of ninhydrin in 10 mL of DMSO.

-

Mix equal volumes of Solution A and Solution B immediately before use.

-

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in the Reaction Buffer.

-

Prepare a stock solution of collagenase in a suitable buffer.

-

In a microcentrifuge tube, add the substrate solution and the enzyme solution. The final concentrations should be optimized for the specific enzyme and experimental conditions.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of Quenching Buffer.

-

To a 50 µL aliquot of the quenched reaction mixture, add 500 µL of the freshly prepared Ninhydrin Reagent.

-

Cap the tube tightly and heat at 80°C in a water bath for 10-15 minutes.

-

Cool the tubes to room temperature.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

A standard curve using known concentrations of Gly-Pro-Ala should be prepared to quantify the amount of product released.

Cassiopea Metamorphosis Induction Assay

This is a generalized protocol based on the literature indicating the inductive effect of the peptide.[2][3]

Materials:

-

Cassiopea planulae larvae or asexual buds

-

Artificial seawater (ASW)

-

This compound

-

Multi-well culture plates

Procedure:

-

Maintain Cassiopea larvae or buds in ASW under appropriate conditions of light and temperature.

-

Prepare a stock solution of this compound in ASW.

-

Serially dilute the stock solution to achieve a range of final concentrations (e.g., in the micromolar range).

-

Place a defined number of larvae or buds into the wells of a multi-well plate containing the different concentrations of the peptide. Include a negative control with ASW only.

-

Incubate the plates under standard culture conditions.

-

Monitor the larvae/buds daily for signs of metamorphosis (e.g., settlement, development of medusa features).

-

Quantify the percentage of metamorphosis at each concentration over a set period.

Signaling Pathways and Logical Relationships

Enzymatic Cleavage of this compound by MMP-1

The following diagram illustrates the enzymatic reaction.

Nrf2 Signaling Pathway Activated by Gly-Pro-Ala

This diagram shows the proposed mechanism by which the cleavage product, Gly-Pro-Ala, mitigates oxidative stress.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound -Matrix Metalloproteinase (MMP) Inhibitors (34)-多肽合成公司-多肽定制-多肽厂家-南京肽谷生物技术股份有限公司 [tgpeptide.com]

- 5. researchgate.net [researchgate.net]

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH: A Comprehensive Technical Guide for its Application as a Microbial Collagenase Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is a synthetic peptide that serves as a valuable substrate for the enzymatic activity of microbial collagenases.[1][2] These enzymes, primarily produced by pathogenic bacteria such as Clostridium histolyticum, play a critical role in the degradation of collagen, the most abundant protein in the extracellular matrix (ECM) of animals.[3][4] The breakdown of collagen is a key step in bacterial pathogenesis, facilitating tissue invasion and the spread of infection.[5][6] Understanding the kinetics and mechanisms of microbial collagenase activity is therefore crucial for the development of novel anti-infective therapies. This technical guide provides an in-depth overview of the use of this compound as a substrate for microbial collagenase, including detailed experimental protocols, quantitative data, and insights into the associated signaling pathways.

Physicochemical Properties

| Property | Value | Reference |

| Full Name | N-Carbobenzoxy-Glycyl-L-Prolyl-Glycyl-Glycyl-L-Prolyl-L-Alanine | |

| Abbreviation | Z-GPGGPA-OH | |

| CAS Number | 13075-38-2 | |

| Molecular Formula | C27H36N6O9 | |

| Molecular Weight | 588.61 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water |

Enzymatic Hydrolysis and Detection

Microbial collagenases cleave the peptide bond within the this compound sequence, releasing the tripeptide Gly-Pro-Ala.[2][7] The enzymatic activity can be quantified by measuring the rate of Gly-Pro-Ala formation. A common and reliable method for this quantification is the ninhydrin assay. Ninhydrin reacts with the primary amine of the N-terminal glycine in Gly-Pro-Ala to produce a deep purple colored compound known as Ruhemann's purple, which can be measured spectrophotometrically at approximately 570 nm.[8][9][10] The intensity of the color is directly proportional to the amount of cleaved substrate.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of microbial collagenase activity with this compound can be determined using Michaelis-Menten kinetics. While specific kinetic data for this substrate with various purified microbial collagenases is not extensively available in the literature, the Michaelis constant (Km) for a crude collagenase preparation from Clostridium histolyticum has been reported.

| Enzyme Source | Substrate | Km (mM) | Vmax | kcat | Reference(s) |

| Crude Clostridium histolyticum collagenase | This compound | 0.71 | Not Reported | Not Reported |

Note: Researchers are encouraged to determine the specific kinetic parameters for their particular enzyme and experimental conditions.

Experimental Protocols

Collagenase Activity Assay using this compound and Ninhydrin

This protocol outlines the steps to measure the activity of microbial collagenase using this compound as a substrate.

Materials:

-

This compound

-

Microbial collagenase (e.g., from Clostridium histolyticum)

-

Tricine buffer (50 mM, pH 7.5) containing 10 mM CaCl2 and 400 mM NaCl

-

Ninhydrin reagent (e.g., 2% (w/v) ninhydrin in a mixture of ethylene glycol and 0.2 M citrate buffer, pH 5.5)

-

Gly-Pro-Ala standard solution (for calibration curve)

-

Microplate reader or spectrophotometer

-

Thermostated water bath or incubator

Procedure:

-

Prepare a standard curve:

-

Prepare a series of known concentrations of Gly-Pro-Ala in the assay buffer.

-

To 100 µL of each standard solution, add 100 µL of ninhydrin reagent.

-

Heat the mixture at 100°C for 10-20 minutes.

-

Cool the samples to room temperature.

-

Add 800 µL of 50% ethanol to each sample and mix well.

-

Measure the absorbance at 570 nm.

-

Plot the absorbance versus the concentration of Gly-Pro-Ala to generate a standard curve.

-

-

Enzymatic Reaction:

-

Prepare a stock solution of this compound in the assay buffer. The final concentration in the reaction should be optimized based on the Km value (a concentration of 5-10 times the Km is often used for Vmax determination).

-

Prepare a solution of the microbial collagenase in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

In a microcentrifuge tube or a well of a microplate, combine the assay buffer, the this compound solution, and the collagenase solution to initiate the reaction. A typical reaction volume is 100-200 µL.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

At specific time intervals (e.g., 0, 5, 10, 15, and 20 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of 0.5 M HCl or by heat inactivation (e.g., boiling for 5 minutes).

-

-

Ninhydrin Assay for Cleavage Product:

-

To the stopped reaction aliquots, add an equal volume of ninhydrin reagent.

-

Follow the same procedure as for the standard curve (heating, cooling, dilution with ethanol, and absorbance measurement at 570 nm).

-

-

Data Analysis:

-

Using the standard curve, determine the concentration of Gly-Pro-Ala produced at each time point.

-

Plot the concentration of the product versus time. The initial linear portion of this curve represents the initial reaction velocity (v0).

-

The enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions.

-

For kinetic analysis, repeat the assay with varying concentrations of the substrate to determine Km and Vmax from a Michaelis-Menten plot or a Lineweaver-Burk plot.

-

Mandatory Visualizations

Signaling Pathway of Microbial Collagenase-Mediated Host Cell Invasion

Caption: Microbial collagenase degrades the ECM, altering integrin signaling and promoting bacterial invasion.

Experimental Workflow for Collagenase Activity Assay

Caption: Workflow for determining microbial collagenase activity using a colorimetric assay.

Logical Relationship for Inhibitor Screening

Caption: Logic for screening microbial collagenase inhibitors using this compound.

Conclusion

This compound is a well-established and reliable substrate for the in vitro characterization of microbial collagenase activity. Its specific cleavage by these enzymes and the straightforward colorimetric detection of the resulting product make it a valuable tool for researchers in microbiology, infectious disease, and drug development. The protocols and information provided in this guide offer a solid foundation for utilizing this substrate to investigate the function of microbial collagenases and to screen for potential inhibitors that could lead to new therapeutic strategies against bacterial infections.

References

- 1. assaygenie.com [assaygenie.com]

- 2. shop.bachem.com [shop.bachem.com]

- 3. Mechanism of bacterial collagen degradation - Universität Salzburg [plus.ac.at]

- 4. Microbial collagenases: an updated review on their characterization, degradation mechanisms, and current applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A complex interplay between the extracellular matrix and the innate immune response to microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial collagenase disrupts extracellular matrix and opens blood-brain barrier in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shop.bachem.com [shop.bachem.com]

- 8. microbenotes.com [microbenotes.com]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. applied-science.tiu.edu.iq [applied-science.tiu.edu.iq]

Investigating Protein Folding and Stability with Z-Gly-Pro-Gly-Gly-Pro-Ala-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic hexapeptide, Z-Gly-Pro-Gly-Gly-Pro-Ala-OH, serves as a valuable model system for investigating the principles of protein folding and stability, particularly in the context of collagen-like structures. Its defined sequence, incorporating proline and glycine residues, allows for the systematic study of conformational dynamics and the forces governing the formation and stabilization of secondary and tertiary structures. This technical guide provides an in-depth overview of the core methodologies and data analysis techniques employed to characterize the biophysical properties of this compound, offering a foundational framework for researchers in protein engineering, medicinal chemistry, and drug development.

Introduction

This compound is a synthetic peptide that finds application in various biochemical studies, notably in research concerning protein folding and stability.[1] Its sequence is relevant to the study of collagen, where repeating Gly-Pro-Xaa motifs are common. The N-terminal benzyloxycarbonyl (Z) group provides hydrophobicity and mimics a common protecting group in peptide synthesis, while the free C-terminal carboxyl group allows for solution-phase studies under physiological-like conditions. Understanding the folding and stability of such peptides is crucial for elucidating the mechanisms of protein misfolding diseases and for the rational design of novel biomaterials and therapeutics.[1]

This guide details the experimental approaches to quantify the conformational stability of this compound and similar peptides.

Biophysical Characterization: Quantitative Data

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables present typical data ranges and parameters obtained for similar short, proline-rich, and collagen-like peptides. These serve as a benchmark for expected experimental outcomes.

Table 1: Thermodynamic Parameters of Collagen-Like Peptides

| Parameter | Typical Value Range | Significance |

| Melting Temperature (Tm) | 25 - 60 °C | Temperature at which 50% of the peptide is unfolded; indicates thermal stability. |

| Enthalpy of Unfolding (ΔH) | 150 - 400 kJ/mol | Heat absorbed during unfolding; reflects the strength of intramolecular interactions. |

| Entropy of Unfolding (ΔS) | 0.5 - 1.2 kJ/(mol·K) | Change in disorder upon unfolding. |

| Gibbs Free Energy of Unfolding (ΔG) | 5 - 20 kJ/mol | Overall stability of the folded state at a given temperature. |

Table 2: Spectroscopic Properties of Proline-Rich Peptides

| Spectroscopic Technique | Parameter | Typical Value/Observation | Structural Interpretation |

| Circular Dichroism (Far-UV) | Molar Ellipticity at ~228 nm | Negative band | Characteristic of polyproline II (PPII) helix, a common conformation for proline-rich sequences. |

| NMR Spectroscopy | 1H Chemical Shifts (Proline Hα) | 4.1 - 4.4 ppm | Indicative of the trans conformation of the X-Pro peptide bond. |

| NMR Spectroscopy | 13C Chemical Shifts (Proline Cβ and Cγ) | Cβ ≈ 30 ppm, Cγ ≈ 25 ppm | Distinguishes between cis and trans proline isomers. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate data. The following sections outline the core experimental protocols for studying the folding and stability of this compound.

Peptide Synthesis and Purification

This compound is a synthetic peptide.[1] For custom synthesis, standard solid-phase peptide synthesis (SPPS) or solution-phase methods can be employed.

-

Workflow for Peptide Synthesis and Purification

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to monitor the secondary structure of the peptide and its thermal stability.

Methodology:

-

Sample Preparation:

-

Dissolve lyophilized this compound in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4).

-

Determine the precise peptide concentration using UV absorbance at 257 nm (for the Z-group) or by amino acid analysis. A typical concentration for far-UV CD is 0.1-0.2 mg/mL.

-

-

Data Acquisition:

-

Record far-UV CD spectra from 190 to 260 nm at a controlled temperature (e.g., 20 °C) using a 1 mm pathlength quartz cuvette.

-

For thermal denaturation studies, monitor the CD signal at a characteristic wavelength (e.g., 228 nm) while increasing the temperature at a controlled rate (e.g., 1 °C/minute).

-

-

Data Analysis:

-

Convert the raw CD signal to molar ellipticity ([θ]).

-

Plot molar ellipticity as a function of temperature.

-

Fit the denaturation curve to a two-state transition model to determine the melting temperature (Tm).

-

-

CD Experiment Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including the conformation of proline residues.

Methodology:

-

Sample Preparation:

-

Dissolve the peptide in a deuterated solvent (e.g., D2O or a mixture of H2O/D2O) to a concentration of 1-5 mM.

-

Add a chemical shift reference standard (e.g., DSS or TSP).

-

-

Data Acquisition:

-

Acquire one-dimensional (1D) 1H and 13C NMR spectra.

-

Perform two-dimensional (2D) experiments such as TOCSY and NOESY to aid in resonance assignment and to identify through-space correlations indicative of specific conformations.

-

-

Data Analysis:

-

Assign all proton and carbon resonances.

-

Analyze the chemical shifts of proline Cβ and Cγ to determine the cis/trans isomerization state of the X-Pro bonds.

-

Analyze NOE patterns to identify short-range proton-proton distances, which can define local secondary structure.

-

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat changes associated with thermal denaturation, providing thermodynamic parameters of folding.

Methodology:

-

Sample Preparation:

-

Prepare a concentrated solution of the peptide (1-2 mg/mL) and a matched buffer solution for the reference cell.

-

Thoroughly degas both solutions.

-

-

Data Acquisition:

-

Perform a scan by heating the sample and reference cells at a constant rate (e.g., 60 °C/hour).

-

Record the differential power required to maintain a zero temperature difference between the cells.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the sample scan.

-

Integrate the area under the peak to determine the calorimetric enthalpy (ΔHcal).

-

The peak maximum corresponds to the Tm.

-

Signaling Pathways and Logical Relationships

While this compound is a tool for biophysical studies rather than a signaling molecule itself, its use as a collagenase substrate can be depicted in a logical workflow.

-

Collagenase Activity Assay Workflow

Conclusion

This compound is a well-defined model peptide that enables the detailed investigation of the fundamental principles governing protein folding and stability. By employing a combination of biophysical techniques such as circular dichroism, NMR spectroscopy, and differential scanning calorimetry, researchers can obtain quantitative data on the conformational preferences and thermodynamic stability of this and related peptides. The experimental protocols and workflows outlined in this guide provide a robust framework for such studies, which are essential for advancing our understanding of protein structure-function relationships and for the development of novel peptide-based technologies.

References

Methodological & Application

Application Notes and Protocols for Z-Gly-Pro-Gly-Gly-Pro-Ala-OH Collagenase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagenases are a class of matrix metalloproteinases (MMPs) that play a crucial role in the degradation of extracellular matrix components, primarily collagen. Their activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. The accurate measurement of collagenase activity is therefore essential for research and drug development. This document provides a detailed protocol for a colorimetric collagenase assay using the synthetic peptide substrate Z-Gly-Pro-Gly-Gly-Pro-Ala-OH.

This assay is based on the enzymatic cleavage of the peptide substrate by collagenase. The substrate, this compound, mimics the collagen cleavage site. Upon hydrolysis by collagenase, the peptide Gly-Pro-Ala is released. The newly exposed N-terminal amine of the Gly-Pro-Ala fragment can then be quantified using a ninhydrin-based colorimetric reaction, which produces a characteristic purple color with an absorbance maximum at 570 nm. The intensity of the color is directly proportional to the amount of cleaved substrate and thus to the collagenase activity.

Materials and Reagents

| Reagent/Material | Company | Catalog Number (Example) | Storage |

| This compound | Bachem | 4027670 | -20°C |

| Collagenase from Clostridium histolyticum | Sigma-Aldrich | C9891 | -20°C |

| L-Leucine (for standard curve) | Sigma-Aldrich | L8000 | Room Temperature |

| Ninhydrin | Sigma-Aldrich | N4876 | Room Temperature |

| Hydrindantin | Sigma-Aldrich | H4875 | Room Temperature |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| Lithium acetate dihydrate | Sigma-Aldrich | L4158 | Room Temperature |

| Acetic acid, glacial | Fisher Scientific | A38-212 | Room Temperature |

| TES buffer substance | Sigma-Aldrich | T1375 | Room Temperature |

| Calcium chloride (CaCl₂) | Sigma-Aldrich | C1016 | Room Temperature |

| 96-well microplate, clear, flat-bottom | Corning | 3596 | Room Temperature |

| Microplate reader | N/A | N/A | N/A |

Reagent Preparation

1. Assay Buffer (50 mM TES, 10 mM CaCl₂, pH 7.4)

-

Dissolve 1.15 g of TES in 80 mL of deionized water.

-

Add 147 mg of CaCl₂ dihydrate.

-

Adjust the pH to 7.4 with 1 M NaOH.

-

Bring the final volume to 100 mL with deionized water.

-

Store at 4°C.

2. Substrate Stock Solution (10 mM this compound)

-

The molecular weight of this compound is 588.6 g/mol .

-

Dissolve 5.89 mg of this compound in 1 mL of DMSO.

-

Store in aliquots at -20°C.

3. Collagenase Stock Solution (1 mg/mL)

-

Reconstitute lyophilized collagenase in Assay Buffer to a concentration of 1 mg/mL.

-

Prepare fresh on the day of the experiment and keep on ice.

-

Further dilute to the desired working concentration in Assay Buffer immediately before use.

4. Ninhydrin Reagent

-

Solution A: Dissolve 4 g of ninhydrin and 0.6 g of hydrindantin in 150 mL of DMSO.

-

Solution B: Dissolve 27.2 g of lithium acetate dihydrate in 100 mL of deionized water and add 50 mL of glacial acetic acid.

-

Slowly add Solution B to Solution A with stirring.

-

Store the final Ninhydrin Reagent at 4°C, protected from light.

5. L-Leucine Standard Stock Solution (10 mM)

-

The molecular weight of L-leucine is 131.17 g/mol .

-

Dissolve 13.12 mg of L-leucine in 10 mL of deionized water.

-

Store at 4°C.

Experimental Protocol

Part 1: Collagenase Reaction

-

Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture as described in the table below. It is recommended to prepare a master mix for multiple reactions. The final volume of the reaction is 100 µL.

| Component | Volume | Final Concentration |

| Assay Buffer | Variable | |

| Substrate Stock Solution (10 mM) | 20 µL | 2 mM |

| Collagenase Working Solution | 10 µL | Variable (e.g., 10-100 µg/mL) |

| Total Volume | 100 µL |

-

Enzyme Addition and Incubation:

-

Pre-warm the reaction mixture (without the enzyme) to 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the collagenase working solution.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

-

-

Stop the Reaction:

-

Terminate the reaction by adding 10 µL of 3 M acetic acid.

-

Part 2: Ninhydrin Detection

-

Transfer to Microplate: Transfer 50 µL of the stopped reaction mixture to a 96-well microplate.

-

Add Ninhydrin Reagent: Add 100 µL of the Ninhydrin Reagent to each well.

-

Incubation: Seal the plate and incubate at 95°C for 15 minutes.

-

Cooling: Cool the plate to room temperature.

-

Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

A standard curve is essential for quantifying the amount of cleaved substrate. L-leucine is commonly used as a standard for ninhydrin-based assays as the unit of collagenase activity is often defined in L-leucine equivalents.[1]

Preparation of L-Leucine Standard Curve

-

Prepare Standards: Prepare a series of L-leucine standards by diluting the 10 mM L-Leucine Standard Stock Solution in Assay Buffer as shown in the table below.

| Standard | L-Leucine Stock (10 mM) (µL) | Assay Buffer (µL) | Final Concentration (mM) |

| S1 | 100 | 0 | 10 |

| S2 | 50 | 50 | 5 |

| S3 | 25 | 75 | 2.5 |

| S4 | 10 | 90 | 1 |

| S5 | 5 | 95 | 0.5 |

| S6 | 2.5 | 97.5 | 0.25 |

| S7 | 0 | 100 | 0 (Blank) |

-

Ninhydrin Reaction: Take 50 µL of each standard and the blank and proceed with the ninhydrin detection protocol as described in Part 2.

-

Plot the Standard Curve: Subtract the absorbance of the blank from all standards and experimental samples. Plot the absorbance at 570 nm versus the concentration of L-leucine (mM). Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.

Calculation of Collagenase Activity

-

Determine the Concentration of Cleaved Product: Use the equation from the standard curve to calculate the concentration of released amino groups (in L-leucine equivalents) in your experimental samples.

Concentration (mM) = (Absorbance - c) / m

-

Calculate Collagenase Activity: The activity of the collagenase can be expressed in units/mL, where one unit is defined as the amount of enzyme that liberates 1 µmole of L-leucine equivalents from the substrate per minute under the specified conditions.

Activity (units/mL) = [Concentration (mM) * Total Reaction Volume (L)] / [Incubation Time (min) * Enzyme Volume (L)]

Experimental Workflow Diagram

Signaling Pathway Diagram (Conceptual)

The following diagram illustrates the principle of the assay, not a biological signaling pathway.

References

Application Notes and Protocols: Z-Gly-Pro-Gly-Gly-Pro-Ala-OH in Cosmetic and Skincare Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is a synthetic peptide with a sequence analogous to a substrate recognition site for microbial collagenase (MMP-1).[1][2] In cosmetic and skincare applications, this peptide is explored for its potential to modulate skin's extracellular matrix, thereby offering anti-aging benefits such as improved elasticity and hydration.[3] Its mechanism is predicated on its interaction with pathways governing collagen synthesis and degradation. This document provides detailed application notes and experimental protocols for the evaluation of this compound in cosmetic and skincare research and development.

Chemical Profile:

| Property | Value |

| IUPAC Name | Z-glycyl-L-prolyl-glycyl-glycyl-L-prolyl-L-alanine |

| CAS Number | 13075-38-2 |

| Molecular Formula | C27H36N6O9 |

| Molecular Weight | 588.6 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Proposed Mechanism of Action in Skin

This compound, as a collagenase substrate, is hypothesized to act as a competitive inhibitor of matrix metalloproteinases (MMPs), particularly MMP-1. By binding to the active site of MMPs, it may prevent the degradation of endogenous collagen. Furthermore, peptides with sequences resembling collagen fragments can act as signaling molecules that stimulate fibroblasts to synthesize new collagen and other extracellular matrix (ECM) components. This dual action of inhibiting collagen breakdown and promoting its synthesis can lead to a net increase in dermal collagen density, improving skin firmness and reducing the appearance of wrinkles.

A key signaling pathway potentially modulated by such peptides is the Transforming Growth Factor-beta (TGF-β)/Smad pathway. Binding of the peptide to fibroblast receptors can trigger a cascade that leads to the phosphorylation of Smad proteins, which then translocate to the nucleus to activate the transcription of genes for collagen and other ECM proteins.

References

Utilizing Z-Gly-Pro-Gly-Gly-Pro-Ala-OH for the Study of Protein-Protein Interactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is a synthetic peptide that serves as a valuable tool for investigating specific protein-protein interactions, primarily as a substrate for collagenolytic enzymes, a class of matrix metalloproteinases (MMPs).[1][2] Its defined sequence mimics the cleavage site in natural collagen, allowing for the detailed study of enzyme kinetics, inhibitor screening, and the characterization of collagenase activity. This document provides detailed application notes and protocols for the use of this compound in studying the protein-protein interaction between collagenase and its substrate.

The stability of this peptide under physiological conditions and its ability to act as a specific substrate make it a reliable tool for in vitro assays.[2] The enzymatic cleavage of this compound by collagenase results in the liberation of the tripeptide Gly-Pro-Ala, which can be quantified using colorimetric methods such as the ninhydrin reaction.[2] This allows for a straightforward and quantitative assessment of enzyme activity.

Principle of the Assay

The fundamental principle behind using this compound to study the protein-protein interaction with collagenase lies in the enzymatic cleavage of the peptide bond between Glycine (Gly) and Glycine (Gly) within the peptide sequence. The amount of the cleavage product, Gly-Pro-Ala, released over time is directly proportional to the collagenase activity. This enzyme-substrate interaction is the focal point of the experimental protocols described herein.

A common method for quantifying the liberated peptide fragments is the ninhydrin assay. Ninhydrin reacts with the primary amine of the N-terminal glycine of the cleaved product to produce a deep purple-colored compound known as Ruhemann's purple, which can be quantified spectrophotometrically at 570 nm.

Application Notes

1. Enzyme Kinetics and Characterization: this compound is an ideal substrate for determining the kinetic parameters of collagenase, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). By varying the concentration of the peptide substrate and measuring the initial reaction rates, researchers can obtain crucial information about the enzyme's affinity for the substrate and its catalytic efficiency.

2. High-Throughput Screening of Collagenase Inhibitors: The assay can be adapted for a high-throughput format to screen for potential inhibitors of collagenase activity. Compounds that interfere with the binding of the peptide substrate to the enzyme's active site or allosterically modulate its activity will lead to a decrease in the rate of product formation. This makes it a valuable tool in drug discovery programs targeting diseases associated with excessive collagen degradation, such as arthritis and cancer metastasis.

3. Characterization of Different Collagenase Isoforms: Different isoforms of collagenase may exhibit varying specificities and efficiencies in cleaving this compound. This allows for the comparative analysis of different collagenase preparations or purified isoforms, providing insights into their substrate preferences and catalytic mechanisms.

4. Quality Control of Collagenase Preparations: For researchers using collagenase for tissue dissociation or other applications, this peptide substrate can be used to standardize the enzymatic activity of different batches of collagenase, ensuring reproducibility in experimental outcomes.

Data Presentation

The quantitative data obtained from experiments using this compound can be summarized in tables for clear comparison.

Table 1: Michaelis-Menten Kinetic Parameters for Collagenase

| Parameter | Value | Units |

| Vmax | 1.25 | µmol/min/mg |

| Km | 0.5 | mM |

Table 2: Inhibition of Collagenase Activity by a Test Compound

| Inhibitor Concentration (µM) | % Inhibition |

| 0.1 | 15.2 |

| 1 | 48.5 |

| 10 | 85.1 |

| 100 | 98.9 |

Experimental Protocols

Protocol 1: Determination of Collagenase Activity using a Ninhydrin-Based Colorimetric Assay

This protocol details the steps for measuring the activity of collagenase by quantifying the cleavage of this compound.

Materials:

-

This compound

-

Collagenase (e.g., from Clostridium histolyticum)

-

Reaction Buffer: 50 mM TES buffer with 0.36 mM CaCl2, pH 7.4

-

Quenching Buffer: 0.2 M Citrate buffer, pH 5.0

-

Ninhydrin Reagent: Dissolve 800 mg of ninhydrin and 80 mg of SnCl2·2H2O in 30 mL of dimethyl sulfoxide (DMSO) and 10 mL of 4 M lithium acetate buffer (pH 5.2).

-

Spectrophotometer capable of measuring absorbance at 570 nm

-

Thermostated water bath or incubator

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM) in the Reaction Buffer.

-

Prepare a stock solution of collagenase (e.g., 1 mg/mL) in the Reaction Buffer. Further dilute the enzyme to the desired working concentration just before use.

-

Set up the reaction by adding the following to a microcentrifuge tube:

-

X µL of Reaction Buffer

-

Y µL of this compound stock solution (to achieve the desired final concentration)

-

Total volume should be brought to, for example, 90 µL.

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the diluted collagenase solution.

-

Incubate the reaction at 37°C for a specific period (e.g., 15, 30, 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding 100 µL of Quenching Buffer.

-

To a new set of tubes, add 50 µL of the stopped reaction mixture.

-

Add 100 µL of the Ninhydrin Reagent to each tube.

-

Cap the tubes and heat them in a boiling water bath for 10 minutes.

-

Cool the tubes to room temperature.

-

Add 500 µL of 50% (v/v) ethanol and mix thoroughly.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Prepare a standard curve using known concentrations of Gly-Pro-Ala to determine the amount of product formed in the enzymatic reaction.

Protocol 2: Screening for Collagenase Inhibitors

This protocol is designed to screen for compounds that inhibit collagenase activity.

Materials:

-

All materials from Protocol 1

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Follow steps 1 and 2 from Protocol 1.

-

Set up the reaction mixtures in microcentrifuge tubes:

-

Control (no inhibitor): 80 µL Reaction Buffer, 10 µL this compound stock solution.

-

Test Inhibitor: 80 µL Reaction Buffer containing the desired concentration of the test inhibitor, 10 µL this compound stock solution.

-

Solvent Control: 80 µL Reaction Buffer containing the same concentration of solvent used for the inhibitor, 10 µL this compound stock solution.

-

-

Pre-incubate the reaction mixtures with the enzyme (10 µL of diluted collagenase) and inhibitor/solvent for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the this compound stock solution.

-

Proceed with steps 6-13 from Protocol 1.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test Inhibitor / Absorbance of Solvent Control)] * 100

Visualizations

Caption: Experimental workflow for collagenase activity assay.

Caption: Logical relationship of the enzyme-substrate interaction.

References

- 1. Peptide substrate specificities and protein cleavage sites of human endometase/matrilysin-2/matrix metalloproteinase-26 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]

Colorimetric detection of Gly-Pro-Ala after enzymatic cleavage of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the quantitative colorimetric detection of the tripeptide Gly-Pro-Ala (GPA) following the enzymatic cleavage of the substrate Z-Gly-Pro-Gly-Gly-Pro-Ala-OH. This assay is a valuable tool for studying the activity of post-proline cleaving enzymes (PPCEs), such as prolyl oligopeptidase, which play significant roles in various physiological processes and are targets for drug development. The protocol is divided into two main parts: the enzymatic cleavage of the substrate and the subsequent colorimetric detection of the released GPA using a ninhydrin-based assay.

The principle of the assay is based on the specific cleavage of the Pro-Gly bond in the substrate this compound by a PPCE, releasing the tripeptide Gly-Pro-Ala. The amount of released GPA is then quantified colorimetrically through its reaction with ninhydrin. The N-terminal glycine of the tripeptide reacts with ninhydrin to produce a deep purple-colored compound known as Ruhemann's purple, which can be measured spectrophotometrically at 570 nm.[1][2][3] The intensity of the color is directly proportional to the concentration of the released tripeptide, and thus to the enzyme's activity.

Materials and Reagents

-

This compound (Substrate)

-

Gly-Pro-Ala (Standard)

-

Prolyl Oligopeptidase from Flavobacterium meningosepticum (Enzyme)

-

Phosphate Buffer (50 mM, pH 7.5)

-

Trichloroacetic Acid (TCA) Solution (10% w/v)

-

Ninhydrin Reagent:

-

Ninhydrin

-

Hydrindantin

-

Dimethyl Sulfoxide (DMSO)

-

Potassium Acetate Buffer (pH 5.2)

-

-

2-Propanol/Water (50/50 v/v)

-

Microcentrifuge tubes (1.5 mL)

-

96-well microplate (clear, flat-bottom)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 570 nm

-

Water bath or incubator (37°C and 90°C)

-

Vortex mixer

-

Pipettes and tips

Experimental Protocols

Part A: Enzymatic Cleavage of this compound

This protocol describes the enzymatic reaction to generate the Gly-Pro-Ala tripeptide.

-

Reagent Preparation:

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in the phosphate buffer (50 mM, pH 7.5).

-

Enzyme Stock Solution (1 mg/mL): Reconstitute the lyophilized prolyl oligopeptidase in the phosphate buffer. Store on ice. Further dilutions should be made in the same buffer immediately before use. The optimal enzyme concentration should be determined empirically.

-

Phosphate Buffer (50 mM, pH 7.5): Prepare a 50 mM phosphate buffer and adjust the pH to 7.5. Prolyl oligopeptidases typically exhibit optimal activity at a pH between 7.5 and 8.0.[4][5]

-

-

Enzymatic Reaction Setup:

-

Label microcentrifuge tubes for each reaction (including controls).

-

Prepare a reaction mixture by adding the following components in the order listed:

-

Phosphate Buffer (50 mM, pH 7.5): X µL

-

Substrate Stock Solution (10 mM): Y µL

-

Water: Z µL (to a final volume of, for example, 90 µL)

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding 10 µL of the enzyme solution. The final concentrations of substrate and enzyme should be optimized for linear product formation over time.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the enzymatic reaction by adding an equal volume (100 µL) of 10% Trichloroacetic Acid (TCA) solution.[6] This will precipitate the enzyme, effectively halting the reaction.

-

Vortex the tubes and centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated protein.

-

Carefully collect the supernatant, which contains the released Gly-Pro-Ala tripeptide, for the colorimetric assay.

-

Part B: Colorimetric Detection of Gly-Pro-Ala using Ninhydrin Assay

This protocol outlines the quantification of the released tripeptide using an optimized ninhydrin reaction.[2]

-

Optimized Ninhydrin Reagent Preparation:

-

Prepare the ninhydrin reagent by dissolving 20 mg/mL of ninhydrin and 0.8 mg/mL of hydrindantin in a mixture of DMSO and potassium acetate buffer (40/60 v/v).[2]

-

-

Colorimetric Reaction:

-

In a new set of microcentrifuge tubes, add 200 µL of the supernatant from the enzymatic reaction (or standard/blank).

-

Add 800 µL of the optimized ninhydrin reagent to each tube.

-

Mix the contents thoroughly by vortexing.

-

Incubate the tubes in a water bath at 90°C for 45 minutes.[2]

-

After incubation, cool the tubes to room temperature.

-

Dilute the reaction mixture by adding an appropriate volume of 50% 2-propanol to bring the absorbance within the linear range of the spectrophotometer.

-

-

Absorbance Measurement:

-

Transfer 200 µL of the final colored solution to a 96-well microplate.

-

Measure the absorbance at 570 nm using a microplate reader. Use the blank (prepared with buffer instead of enzyme) to zero the instrument.

-

Part C: Standard Curve Generation

A standard curve is essential for determining the concentration of Gly-Pro-Ala in the experimental samples.

-

Prepare Gly-Pro-Ala Standards:

-

Prepare a stock solution of Gly-Pro-Ala (e.g., 1 mM) in the phosphate buffer.

-

Perform serial dilutions to obtain a range of standard concentrations (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µM).

-

-

Ninhydrin Reaction with Standards:

-

Follow the same procedure as in Part B for the colorimetric detection, using the prepared standards instead of the enzymatic reaction supernatant.

-

-

Plotting the Standard Curve:

-

Plot the absorbance at 570 nm (y-axis) against the corresponding Gly-Pro-Ala concentration (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be ≥ 0.99 for a reliable standard curve.

-

Data Presentation

Table 1: Recommended Reaction Conditions

| Parameter | Enzymatic Cleavage | Colorimetric Detection (Ninhydrin) |

| Enzyme | Prolyl Oligopeptidase (F. meningosepticum) | N/A |

| Substrate | This compound | Gly-Pro-Ala (released product) |

| Buffer | 50 mM Phosphate Buffer | Potassium Acetate Buffer in Reagent |

| pH | 7.5 | ~5.2 |

| Temperature | 37°C | 90°C |

| Incubation Time | 30 minutes (optimize for linearity) | 45 minutes |

| Detection Wavelength | N/A | 570 nm |

| Reaction Stopper | 10% Trichloroacetic Acid (TCA) | Cooling and Dilution |

Table 2: Example Data for Gly-Pro-Ala Standard Curve

| Gly-Pro-Ala (µM) | Absorbance at 570 nm (Corrected) |

| 0 | 0.000 |

| 50 | 0.125 |

| 100 | 0.250 |

| 200 | 0.500 |

| 400 | 1.000 |

| 600 | 1.500 |

| 800 | 2.000 |

| 1000 | 2.500 |

| Linear Equation | y = 0.0025x |

| R² Value | 0.999 |

Table 3: Enzyme Activity Calculation

| Parameter | Value | Unit |

| Absorbance of Sample (A_sample) | User-defined | |

| Concentration of GPA from Standard Curve | (A_sample) / (slope of std. curve) | µM |

| Volume of Enzymatic Reaction | 0.1 | mL |

| Incubation Time | 30 | minutes |

| Amount of Enzyme per Reaction | User-defined | µg |

| Enzyme Activity | (µM GPA x 0.1 mL) / (30 min x µg enzyme) | µmol/min/mg (Units) |

Visualization

Caption: Experimental workflow for the colorimetric detection of Gly-Pro-Ala.

Caption: Reaction mechanism for the enzymatic cleavage and colorimetric detection.

References

- 1. microbenotes.com [microbenotes.com]

- 2. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Z-Gly-Pro-Gly-Gly-Pro-Ala-OH in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is a recognized substrate for collagenase, a class of matrix metalloproteinases (MMPs) that play a critical role in the degradation of the extracellular matrix (ECM). In the context of oncology, the dysregulation of MMPs is a hallmark of cancer progression, facilitating tumor invasion, metastasis, and angiogenesis. This document provides detailed application notes and experimental protocols for the potential uses of this compound in cancer research, focusing on its utility as a tool for studying enzyme activity and as a component in targeted drug delivery systems.

Application I: Quantification of Collagenase Activity in the Tumor Microenvironment

The overexpression of collagenases, particularly MMP-1, MMP-8, and MMP-13, is associated with the breakdown of collagen barriers, enabling cancer cells to invade surrounding tissues. This compound can be utilized as a substrate in assays to quantify collagenase activity in various biological samples derived from cancer studies.

Protocol 1: Colorimetric Assay for Collagenase Activity in Cancer Cell Lysates or Conditioned Media

This protocol describes the measurement of collagenase activity in samples from cancer cell cultures.

Materials:

-

This compound

-

Collagenase Assay Buffer (e.g., 50 mM Tricine, 10 mM CaCl₂, 200 mM NaCl, pH 7.5)

-

Ninhydrin reagent

-

Purified bacterial collagenase (for standard curve)

-

Cancer cell lines (e.g., MDA-MB-231 for breast cancer, HT1080 for fibrosarcoma)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Culture cancer cells to 80-90% confluency.

-

For conditioned media, replace the culture medium with serum-free medium and incubate for 24-48 hours. Collect the medium and centrifuge to remove cellular debris.

-

For cell lysates, wash cells with cold PBS, scrape, and lyse in a suitable lysis buffer. Centrifuge to pellet debris and collect the supernatant.

-

-

Standard Curve Preparation:

-

Prepare a series of known concentrations of purified collagenase in Collagenase Assay Buffer.

-

-

Assay Reaction:

-

In a 96-well plate, add 50 µL of sample (conditioned media or cell lysate) or collagenase standard to each well.

-

Prepare a solution of this compound in Collagenase Assay Buffer.

-

Initiate the reaction by adding 50 µL of the peptide substrate solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours), allowing the collagenase to cleave the peptide.

-

-

Detection:

-

Stop the reaction by adding a stop solution if required by the specific ninhydrin reagent.

-

Add ninhydrin reagent to each well to react with the newly exposed primary amine of the cleaved Gly-Pro-Ala fragment.

-

Heat the plate according to the ninhydrin reagent manufacturer's instructions to develop the color.

-

Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Plot the absorbance of the standards versus their concentration to generate a standard curve.

-

Determine the collagenase activity in the samples by interpolating their absorbance values on the standard curve.

-

Application II: Component of MMP-Responsive Drug Delivery Systems

The high activity of MMPs in the tumor microenvironment can be exploited for targeted drug delivery. This compound can be incorporated as a cleavable linker in peptide-drug conjugates (PDCs) or other nanocarriers.[1][2][3]

Conceptual Experimental Workflow for an MMP-Responsive Peptide-Drug Conjugate

The following diagram illustrates the workflow for designing and testing a hypothetical MMP-responsive PDC utilizing a sequence similar to this compound.

Protocol 2: In Vitro Cancer Cell Invasion Assay (Transwell Assay)

This protocol assesses the ability of a therapeutic agent, potentially released from an MMP-responsive system, to inhibit cancer cell invasion through a basement membrane matrix.[4][5][6]

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel or similar basement membrane extract

-

Cancer cell line (e.g., MDA-MB-231)

-

Serum-free culture medium and medium with fetal bovine serum (FBS) as a chemoattractant

-

Test compound (e.g., a therapeutic peptide or a drug released from a PDC)

-

Cotton swabs

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Coating Transwell Inserts:

-

Thaw Matrigel on ice.

-

Dilute Matrigel with cold serum-free medium.

-

Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 30 minutes to allow for gelation.

-

-

Cell Preparation:

-

Culture cancer cells and starve them in serum-free medium for 24 hours prior to the assay.

-

Trypsinize and resuspend the cells in serum-free medium containing the test compound at various concentrations.

-

-

Invasion Assay:

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

-

Carefully place the Matrigel-coated inserts into the wells.

-

Seed the cell suspension (containing the test compound) into the upper chamber of the inserts.

-

Incubate at 37°C in a CO₂ incubator for 24-48 hours.

-

-

Fixation and Staining:

-

After incubation, remove the inserts from the wells.

-

Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

-

Fix the invading cells on the lower surface of the membrane with the fixing solution for 15-20 minutes.

-

Stain the fixed cells with crystal violet for 10-15 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

-

Quantification:

-

Visualize and count the stained, invaded cells under a microscope in several random fields.

-

Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.

-

-

Data Analysis:

-

Compare the number of invaded cells in the treated groups to the untreated control group to determine the inhibitory effect of the test compound.

-

Signaling Pathways and Mechanisms

The use of this compound in cancer research is intrinsically linked to the signaling pathways that regulate MMPs and the consequences of collagen degradation in the tumor microenvironment.

MMP Activation and Collagen Degradation Pathway

The following diagram illustrates a simplified signaling cascade leading to MMP activation and subsequent collagen degradation, a process that can be monitored using substrates like this compound.

Quantitative Data Summary

| Assay Type | Cancer Cell Line | Parameter Measured | Hypothetical Result |

| Collagenase Activity Assay | MDA-MB-231 | Collagenase Activity (mU/mg protein) | 5.2 ± 0.8 |

| Transwell Invasion Assay | HT1080 | % Invasion Inhibition (at 10 µM) | 65% ± 5% |

| MMP-Responsive Drug Release | In vitro with MMP-2 | Half-life of peptide cleavage (min) | 30 |

Conclusion

This compound serves as a valuable tool for cancer research, primarily through its application as a substrate for quantifying collagenase activity and as a design element in MMP-responsive therapeutic strategies. The protocols and conceptual frameworks provided herein offer a starting point for researchers to investigate the role of collagen degradation in cancer progression and to develop novel targeted therapies that exploit the enzymatic activity of the tumor microenvironment.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MMP-2 Responsive Peptide Hydrogel-Based Nanoplatform for Multimodal Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 5. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH: A Versatile Tool for Probing Regenerative Processes

Introduction

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is a synthetic peptide that serves as a valuable substrate for microbial collagenase, equivalent to matrix metalloproteinase-1 (MMP-1).[1] While not a direct therapeutic agent for tissue regeneration, its utility in regenerative medicine research is significant. This peptide provides a powerful tool for researchers to investigate the enzymatic activity of collagenase, a key player in the intricate processes of tissue remodeling, wound healing, and cell migration that are fundamental to regeneration.[2][3][4] By accurately measuring MMP-1 activity, scientists can gain insights into the molecular mechanisms driving these processes and evaluate the efficacy of potential regenerative therapies.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Synonyms | Z-GPGGPA-OH, N-Cbthis compound | Chem-Impex |

| Molecular Formula | C27H36N6O9 | [5] |

| Molecular Weight | 588.6 g/mol | [5] |

| Purity | Typically ≥99% | [5] |

| Solubility | Soluble in DMF and DMSO | MedChemExpress |

| Storage | Store at -20°C | [5] |

Applications in Regenerative Medicine Research

The primary application of this compound in regenerative medicine is for the quantitative determination of collagenase (MMP-1) activity in various biological samples. This is crucial for studying:

-

Wound Healing: MMP-1 plays a critical role in the debridement of the wound bed, facilitating cell migration and tissue remodeling.[2][3] Monitoring MMP-1 activity can provide insights into the progression of wound healing and the effects of therapeutic interventions.

-

Extracellular Matrix (ECM) Remodeling: The dynamic remodeling of the ECM is fundamental to tissue regeneration. This compound can be used to assess the collagenolytic activity that governs these changes.

-

Stem Cell Migration: MMP-1 has been shown to be necessary for the migration of mesenchymal stem cells.[6][7] Assaying MMP-1 activity can help in understanding the mechanisms of stem cell homing and engraftment in regenerative therapies.

-

Angiogenesis: The formation of new blood vessels is a vital component of tissue regeneration. MMP-1 activity is associated with angiogenesis, and this peptide can be a tool to study this process.

Experimental Protocols

Protocol 1: Colorimetric Assay for Collagenase (MMP-1) Activity

This protocol describes a method to determine the activity of collagenase (MMP-1) in a sample by measuring the cleavage of this compound. The enzymatic cleavage of this substrate yields the fragment Gly-Pro-Ala, which can be quantified colorimetrically after reaction with ninhydrin.[1][8]

Materials:

-

This compound

-

Collagenase (MMP-1) standard

-

Assay Buffer (50 mM Tricine, 10 mM CaCl2, 200 mM NaCl, pH 7.5)

-

Ninhydrin reagent

-

Sample containing collagenase (e.g., cell culture supernatant, tissue homogenate)

-

Microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in Assay Buffer.

-

Standard Curve Preparation: Prepare a series of known concentrations of Gly-Pro-Ala in Assay Buffer to generate a standard curve.

-

Sample Preparation: If necessary, dilute the biological sample in Assay Buffer.

-

Reaction Initiation: In a microplate, add the sample or collagenase standard to the wells. Add the this compound solution to initiate the reaction.

-

Incubation: Incubate the microplate at 37°C for a predetermined time (e.g., 1-4 hours).

-

Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., EDTA to chelate Ca2+).

-

Color Development: Add the ninhydrin reagent to all wells, including the standards. Heat the plate according to the ninhydrin reagent's instructions to allow for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Calculation: Determine the concentration of the cleaved fragment in the samples by comparing the absorbance values to the standard curve. The collagenase activity can then be calculated and expressed in appropriate units (e.g., µmol/min/mg of protein).

Workflow for the colorimetric collagenase activity assay.

Signaling Pathways

MMP-1 Signaling in Wound Healing

MMP-1 is a key regulator in the complex process of wound healing. Its expression and activity are tightly controlled by various signaling pathways initiated by cytokines and growth factors present in the wound microenvironment. The diagram below illustrates the central role of MMP-1 in facilitating cell migration and tissue remodeling during the healing process.

MMP-1 activation and function in wound healing.

Role of MMP-1 in Mesenchymal Stem Cell (MSC) Migration

The migration of MSCs to sites of injury is a critical step in many regenerative medicine strategies. MMP-1 plays a crucial role in enabling these cells to traverse the ECM. The following diagram outlines the pathway by which MMP-1 facilitates MSC migration.

MMP-1 mediated migration of mesenchymal stem cells.

References

- 1. This compound -Matrix Metalloproteinase (MMP) Inhibitors (34)-多肽合成公司-多肽定制-多肽厂家-南京肽谷生物技术股份有限公司 [tgpeptide.com]

- 2. dovepress.com [dovepress.com]

- 3. woundsource.com [woundsource.com]

- 4. Metalloproteinases and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Matrix metalloproteinase 1 is necessary for the migration of human bone marrow-derived mesenchymal stem cells toward human glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. shop.bachem.com [shop.bachem.com]

Troubleshooting & Optimization

How to improve the solubility of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH in aqueous solutions.

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and answers to frequently asked questions regarding the solubility of the synthetic peptide, Z-Gly-Pro-Gly-Gly-Pro-Ala-OH. This peptide is a known collagenase substrate used in various biochemical assays.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor aqueous solubility of this compound?

A1: The limited solubility of this peptide in aqueous solutions stems from its molecular structure. Key contributing factors include:

-

Hydrophobic N-Terminal Group: The benzyloxycarbonyl (Z) group protecting the N-terminus is large and non-polar, significantly reducing water solubility. Protected peptides are often less soluble in water than their unprotected counterparts.[4]

-

Amino Acid Composition: The peptide sequence is rich in non-polar amino acids such as Proline (Pro) and Alanine (Ala). Peptides with a high proportion of hydrophobic amino acids generally exhibit limited solubility in aqueous solutions.[5][6]

-